

Preclinical Profile of JHU-083 in Neuroinflammation: A Technical Overview

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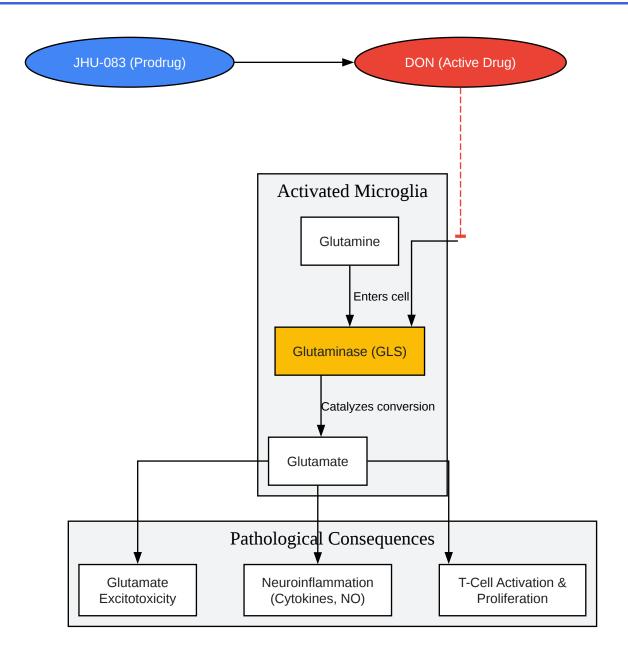
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Introduction: Neuroinflammation, a hallmark of numerous neurodegenerative and psychiatric disorders, is increasingly recognized as a critical therapeutic target. A key player in this inflammatory cascade is the activation of microglia, the resident immune cells of the central nervous system (CNS). Activated microglia upregulate glutaminase (GLS), an enzyme that converts glutamine to glutamate. This process not only contributes to excitotoxicity but also fuels the inflammatory response. **JHU-083**, a novel, brain-penetrable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent that selectively targets this metabolic pathway in activated immune cells.[1][2][3] This technical guide synthesizes the key preclinical findings on **JHU-083**'s efficacy in mitigating neuroinflammation across various disease models.

Mechanism of Action

JHU-083 is an orally bioavailable and brain-penetrant compound that is systemically inactive and becomes activated to DON within the target cells.[4] DON is a potent and irreversible inhibitor of glutaminase. By blocking GLS, **JHU-083** effectively reduces the production of glutamate in activated microglia and other immune cells like T-cells.[1][2] This dual action helps to normalize glutamate levels, thereby reducing excitotoxicity, and dampens the inflammatory response by limiting a key metabolic pathway that supports immune cell proliferation and activation.[1][5]





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Mechanism of action of JHU-083 in neuroinflammation.

Quantitative Data Summary

The efficacy of **JHU-083** has been demonstrated across various in vitro and in vivo models of neuroinflammation. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of JHU-083 in Microglia



Cell Type	Model	Treatment	Outcome Measure	Result	Reference
BV2 Microglia	LPS Stimulation	JHU-083	Glutaminase (GLS) Activity	Dose- dependent inhibition of LPS-induced increase (p < 0.001)	[6]
BV2 Microglia	LPS Stimulation	JHU-083	Nitric Oxide (NO) Release	Dose- dependent inhibition of LPS-induced increase (p < 0.001)	[6]
Primary Hippocampal Microglia (APOE4 mice)	LPS Stimulation	JHU-083	GLS Activity	Significant, dose- dependent decrease in LPS- stimulated activity (p < 0.05)	[6]
Primary Hippocampal Microglia (APOE4 mice)	LPS Stimulation	JHU-083	Pro- inflammatory Cytokines (TNFα, IL-6, IL-1β)	Significant, dose- dependent decrease in LPS- stimulated production (p < 0.05)	[6][7]

Table 2: In Vivo Efficacy of JHU-083 in Neuroinflammatory and Neurodegenerative Models



Animal Model	Disease Context	JHU-083 Dosing Regimen	Key Outcomes	Reference
APOE4 Knock-in Mice	Alzheimer's Disease	1.83 mg/kg (p.o.), 3x/week for 4-5 months	- Improved hippocampal- dependent cognitive performance (Barnes maze) Normalized elevated GLS activity in hippocampal CD11b+ cells.	[6][8]
C57BL/6 Mice (EAE)	Multiple Sclerosis	1 mg/kg (p.o.), every other day (preventative and therapeutic)	- Significantly decreased EAE severity Prevented body weight loss Reversed cognitive impairment (Barnes maze).	[1]
EcoHIV-infected Mice	HIV-Associated Neurocognitive Disorders (HAND)	Not specified	- Reversed cognitive impairment Normalized elevated cerebrospinal fluid (CSF) glutamate Normalized increased GLS activity in brain CD11b+ cells.	[2][9]



C57BL/6 Mice (CSDS)	Depression/Chro nic Stress	1.82 mg/kg (p.o.), every other day for 12 days	- Ameliorated social avoidance and anhedonialike behaviors Normalized increased GLS activity in CD11b+ cells from prefrontal cortex and hippocampus Reversed inflammatory activation of CD11b+ cells.	[3][10]
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Microglia Studies

- Cell Culture and Treatment:
 - BV2 Cells: Cultured in standard media and stimulated with Lipopolysaccharide (LPS) (e.g., 300 EU/mL) to induce an inflammatory response.[2][6] JHU-083 was co-administered at various concentrations for a specified duration (e.g., 24 hours).[6]
 - Primary Microglia: CD11b+ cells were isolated from the hippocampi of adult APOE4 knock-in mice.[6] Cells were then cultured and subjected to LPS stimulation with or without JHU-083 treatment, similar to the BV2 cell protocol.[6][7]
- Assays:
 - Glutaminase (GLS) Activity Assay: A radiolabeled enzymatic assay was used to measure
 GLS activity in cell lysates.[8]

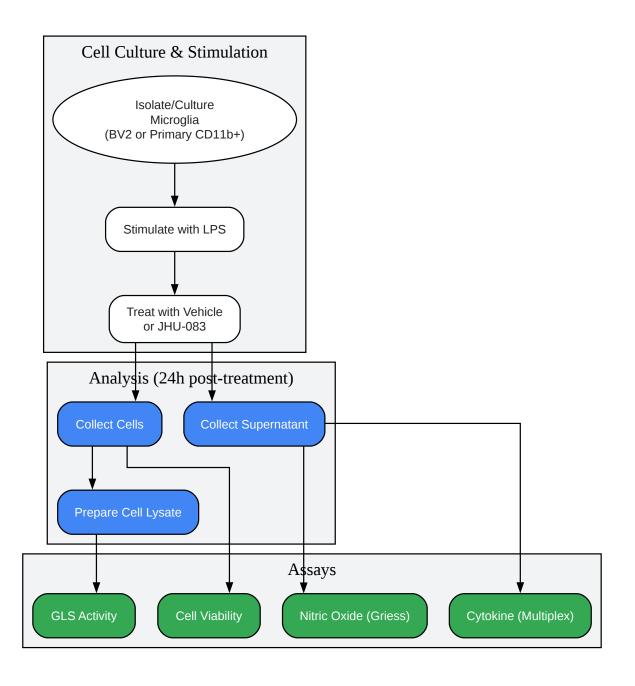
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- Nitric Oxide (NO) Measurement: NO release into the culture supernatant was quantified using the Griess reagent assay.[6]
- Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the culture supernatant were measured using multiplex immunoassay kits (e.g., Meso Scale Discovery).[6]
- Cell Viability: Assays such as MTT or CellTiter-Glo were used to confirm that JHU-083 did not induce cytotoxicity at the tested concentrations.[6]





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Experimental workflow for in vitro microglia studies.

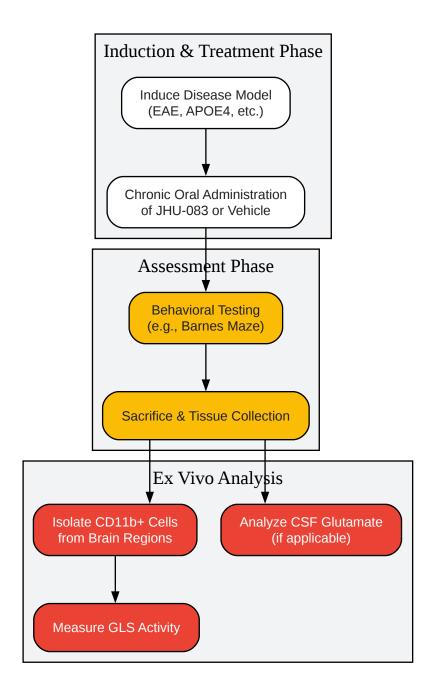
In Vivo Animal Studies

Animal Models:



- Alzheimer's Disease: 6-month-old humanized APOE4 knock-in mice were used.[8]
- Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 7week-old C57BL/6J mice.[1]
- HAND: EcoHIV infection in mice was used to model HIV-associated neurocognitive disorders.[2]
- Chronic Stress: Chronic Social Defeat Stress (CSDS) was induced in C57BL/6 mice.
- Drug Administration:
 - JHU-083 was administered via oral gavage (p.o.). Dosing regimens varied by study, for example, 1.83 mg/kg three times a week for several months in the APOE4 model or 1 mg/kg every other day in the EAE model.[1][8] A vehicle control (e.g., 5% ethanol and 95% 50 mM HEPES) was used for comparison.[6]
- · Behavioral Testing:
 - Barnes Maze: This test was used to assess hippocampal-dependent spatial learning and memory in both the APOE4 and EAE mouse models.[1][8]
- Postmortem Analyses:
 - Following the treatment period, animals were sacrificed. Brain tissue was collected for various analyses.
 - Cell Isolation: CD11b+ cells (microglia-enriched fraction) were isolated from specific brain regions (e.g., hippocampus, prefrontal cortex).[3][8]
 - GLS Activity: The radiolabeled GLS activity assay was performed on the isolated cell fractions.[8]
 - CSF Analysis: In the HAND model, cerebrospinal fluid was collected to measure glutamate concentrations.[2]





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General experimental workflow for in vivo animal studies.

Conclusion

Preclinical studies consistently demonstrate that **JHU-083** is a potent modulator of neuroinflammation. By inhibiting glutaminase in activated microglia and T-cells, it effectively reduces the production of inflammatory mediators and excitotoxic glutamate.[1][6][8] This



mechanism translates to significant therapeutic benefits in animal models of Alzheimer's disease, multiple sclerosis, and other neurological conditions characterized by a neuroinflammatory component.[1][2][8] The well-tolerated profile and oral bioavailability of **JHU-083** further underscore its potential as a novel therapeutic strategy for a range of CNS disorders.[8][11] Future research and clinical trials will be critical to validating these promising preclinical findings in human patients.[4]

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